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Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1H-indazole

Cat. No.: B1322430

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
spectroscopic data for 4-fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4). Due to the
absence of publicly available experimental spectra for this specific molecule, the following data
has been predicted based on established NMR principles and analysis of structurally related
indazole compounds. This document is intended to serve as a reference for researchers in the
fields of medicinal chemistry, organic synthesis, and drug development, offering insights into
the structural characterization of this compound.

Predicted NMR Spectroscopic Data

The chemical structure and numbering scheme for 4-fluoro-3-iodo-1H-indazole are provided
below to facilitate the interpretation of the predicted NMR data. The substituents—a fluorine
atom at the C4 position and an iodine atom at the C3 position—exert significant electronic
effects that influence the chemical shifts and coupling patterns of the core indazole structure.

l»_Molecular structure of 4-fluoro-3-iodo-1H-indazole with atom numbering.Figure 1. Molecular
structure of 4-fluoro-3-iodo-1H-indazole with standard numbering.

The predicted quantitative NMR data are summarized in the tables below. These values are
estimated and should be confirmed by experimental analysis.

Table 1: Predicted *H NMR Data
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(Solvent: DMSO-de, Reference: TMS at 0.00 ppm)

Predicted Chemical o Predicted Coupling
Proton . Multiplicity

Shift (6, ppm) Constant (J, Hz)
H-1 (NH) ~13.5-14.0 br s

J(H5-H6) = 8.5, J(H5-
H-5 ~7.2-7.4 dd

H7)=1.0
J(H6-H5) = 8.5, J(H6-
H-6 ~7.4-7.6 t
H7)=8.5
H-7 ~7.7-7.9 d J(H7-H6) = 8.5
br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet
Table 2: Predicted **C NMR Data
(Solvent: DMSO-ds, Proton Decoupled)
Carbon Atom Predicted Chemical Shift (6, ppm)
C-3 ~85 - 90
C-4 ~155 - 160 (d, 2J(C-F) = 240-250 Hz)
C-5 ~115 - 120 (d, 3J(C-F) = 4-6 Hz)
C-6 ~128 - 132
C-7 ~120 - 125
C-7a ~140 - 145
C-3a ~125 - 130 (d, 2J(C-F) = 15-20 Hz)
d = doublet

Table 3: Predicted *°F NMR Data

(Solvent: DMSO-ds, Proton Decoupled)
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Fluorine Atom Predicted Chemical Shift (8, ppm)

F-4 ~(-110) - (-125)

Experimental Protocols for NMR Data Acquisition

The following section outlines a standard methodology for acquiring high-quality NMR spectra
for small molecules such as 4-fluoro-3-iodo-1H-indazole.

Sample Preparation

A standard procedure for preparing an NMR sample involves several key steps to ensure
accuracy and high resolution.[1]

Compound Weighing: Accurately weigh approximately 5-20 mg of the solid 4-fluoro-3-iodo-
1H-indazole sample.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Dimethyl sulfoxide-de (DMSO-ds) is often a good choice for indazole derivatives as it can
help in observing the exchangeable N-H proton. Other common solvents include chloroform-
d (CDCIsz) and methanol-d4 (CDsOD).[1]

o Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent inside a clean, dry NMR tube.

¢ Internal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), for accurate chemical shift calibration (6 = 0.00 ppm).[1]

¢ Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle
vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring *H, 13C, and *°F NMR spectra on a modern
NMR spectrometer (e.g., 400 or 500 MHz).

e Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies
for 1H, 13C, and *°F nuclei. The magnetic field homogeneity is then optimized through a
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process called shimming to achieve sharp, symmetrical peaks.
e 1H NMR Acquisition:
o Pulse Angle: A 30-45 degree pulse angle is typically used.

o Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the
protons, which is crucial for accurate integration.

o Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

o Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually
adequate.

e 13C NMR Acquisition:

o Mode: A proton-decoupled experiment is standard to ensure each unique carbon appears
as a singlet.

o Number of Scans: Due to the low natural abundance of 13C, a significantly higher number
of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

o Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon
signals.

e 19F NMR Acquisition:

o Sensitivity: 1°F is a highly sensitive nucleus (similar to *H), so fewer scans are typically
needed compared to 3C NMR.[2Z]

o Mode: Both proton-coupled and decoupled spectra can be informative. Decoupling
simplifies the spectrum to a singlet (in this case) and can increase sensitivity.

o Chemical Shift Range: *°F NMR has a very wide chemical shift range, which minimizes the
likelihood of signal overlap.[2]

Logical Workflow and Data Analysis
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The process of NMR analysis follows a logical progression from sample preparation to final
structure elucidation. This workflow is crucial for obtaining reliable and interpretable data.

NMR Analysis Workflow for Structural Elucidation
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Caption: General experimental workflow for NMR spectroscopy.

This diagram illustrates the sequential process, starting from meticulous sample preparation,
followed by the acquisition of one-dimensional and optional two-dimensional NMR data. The
raw data is then processed through Fourier transformation, phasing, and calibration. The final
stage involves the detailed analysis of the processed spectra—including chemical shifts,
integrals, and coupling constants—to assign signals and confirm the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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